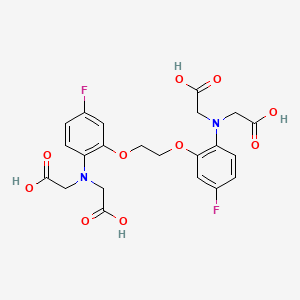












|
REACTION_CXSMILES
|
C1C=CC(OCCOC2C=CC=CC=2N(CC(O)=O)CC(O)=O)=C(N(CC(O)=O)CC(O)=O)C=1.[CH:35]1[C:40]([F:41])=[CH:39][C:38]([O:42][CH2:43][CH2:44][O:45][C:46]2[CH:51]=[C:50](F)[CH:49]=[CH:48][C:47]=2[N:53]([CH2:58][C:59]([OH:61])=[O:60])[CH2:54][C:55]([OH:57])=[O:56])=[C:37]([N:62]([CH2:67][C:68]([OH:70])=[O:69])[CH2:63][C:64]([OH:66])=[O:65])[CH:36]=1.[N+](C1C=CC([F:80])=C(F)C=1O)([O-])=O.CC1C=CC(N(CC(O)=O)CC(O)=O)=C(OCCOC2C=C3[CH:109]=[C:110]([C:112]4[O:116][C:115]([C:117]([OH:119])=[O:118])=[CH:114][N:113]=4)[O:111]C3=CC=2N(CC(O)=O)CC(O)=O)C=1.CN(C1C2C(N(C)C)=CC=CC=2C=CC=1)C>>[CH:36]1[C:37]([N:62]([CH2:67][C:68]([OH:70])=[O:69])[CH2:63][C:64]([OH:66])=[O:65])=[C:38]([O:42][CH2:43][CH2:44][O:45][C:46]2[CH:51]=[C:50]3[CH:109]=[C:110]([C:112]4[O:116][C:115]([C:117]([OH:119])=[O:118])=[CH:114][N:113]=4)[O:111][C:49]3=[CH:48][C:47]=2[N:53]([CH2:58][C:59]([OH:61])=[O:60])[CH2:54][C:55]([OH:57])=[O:56])[C:39]([F:80])=[C:40]([F:41])[CH:35]=1
|


|
Name
|
5,5', 6,6'-tetrafluoro-BAPTA
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
Formula II
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC(=C(C1)N(CC(=O)O)CC(=O)O)OCCOC=2C=CC=CC2N(CC(=O)O)CC(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=C(C=C1F)OCCOC2=C(C=CC(=C2)F)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C=C1)F)F)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)O)N(CC(=O)O)CC(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C1=CC=CC2=C1C(=CC=C2)N(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC=CC2=CC=CC(=C12)N(C)C)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
reaction temperatures
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC(=C(C(=C1N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)O)N(CC(=O)O)CC(=O)O)F)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |